

# Succinic acid-13C4 supplier

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## Compound of Interest

Compound Name: Succinic acid-13C4

Cat. No.: B1316312

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An In-depth Technical Guide to **Succinic acid-13C4** for Researchers and Drug Development Professionals

## Introduction

Succinic acid, a key metabolic intermediate in the tricarboxylic acid (TCA) cycle, has transcended its traditional role in cellular energy production to become recognized as a critical signaling molecule.<sup>[1]</sup> It influences a variety of cellular processes, including inflammation, immune response, and tumorigenesis.<sup>[1][2]</sup> The stable isotope-labeled form, **Succinic acid-13C4**, provides researchers with a powerful tool to trace the metabolic fate of succinate in intricate biological systems. By replacing the four carbon atoms with their heavy isotope, 13C, this tracer allows for the precise tracking and quantification of succinate's contribution to metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.<sup>[1]</sup>

This guide offers a comprehensive overview of **Succinic acid-13C4**, detailing its commercial availability, key properties, and applications. It provides detailed experimental protocols for its use in metabolic flux analysis and pharmacokinetic studies, supplemented by visualizations of relevant pathways and workflows to empower researchers in their study design and execution.

## Commercial Availability and Supplier Specifications

**Succinic acid-13C4** is available from several reputable suppliers, each providing high-purity standards suitable for sensitive research applications. The choice of supplier may be influenced by factors such as isotopic purity, available quantities, and specific documentation provided.

Supplier	Synonym	CAS Number	Molecular Weight	Isotopic Purity	Chemical Purity
Sigma-Aldrich	Butanedioic acid-13C4	201595-67-7	122.06	99 atom % 13C	≥99% (CP)
Cambridge Isotope Laboratories, Inc.	Butanedioic acid	201595-67-7	122.06	99%	≥98%
MedChemExpress	Wormwood acid-13C4	201595-67-7	122.06	99 atom % 13C	≥98%
Clearsynth	Not Specified	201595-67-7	122.06	Not Specified	Not Specified

## Physicochemical and Safety Data

Understanding the fundamental properties of **Succinic acid-13C4** is crucial for its proper handling, storage, and application in experimental setups.

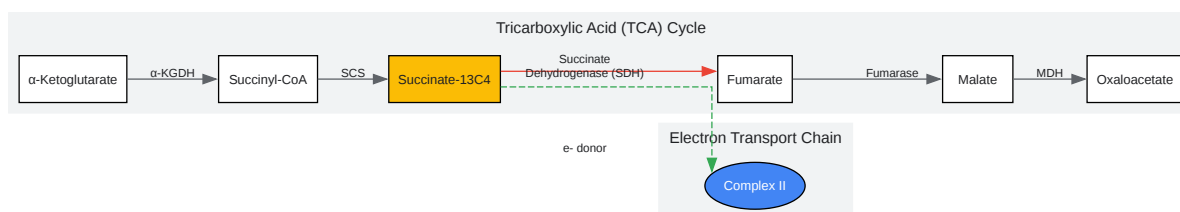
Property	Value	Source
Linear Formula	HO <sub>2</sub> <sup>13</sup> C <sup>13</sup> CH <sub>2</sub> <sup>13</sup> CH <sub>2</sub> <sup>13</sup> CO <sub>2</sub> H	Sigma-Aldrich[3]
Molecular Weight	122.06 g/mol	Sigma-Aldrich[3], CIL[4]
Melting Point	187-190 °C	Sigma-Aldrich[3]
Boiling Point	235 °C	Sigma-Aldrich[3]
Form	Solid	Sigma-Aldrich[3]
Storage Temperature	Room Temperature	Sigma-Aldrich[3], CIL[4]
Mass Shift	M+4	Sigma-Aldrich[3]
Hazard Statements	H318 (Causes serious eye damage)	Sigma-Aldrich[3]
Precautionary Statements	P280, P305 + P351 + P338	Sigma-Aldrich[3]

## Core Applications in Research

The unique ability to trace all four carbon atoms of the succinate molecule makes **Succinic acid-13C4** an invaluable tool in several research domains.

### Metabolic Flux Analysis in the TCA Cycle

**Succinic acid-13C4** is a direct probe for investigating the latter half of the TCA cycle.[2] It allows for precise flux measurements through succinate dehydrogenase (Complex II of the electron transport chain) and fumarase, providing high-resolution data on mitochondrial function and bioenergetics. This is particularly relevant in oncology, where cancer cells exhibit significant metabolic reprogramming, and in studying metabolic diseases characterized by mitochondrial dysfunction.[2]



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Diagram 1: Role of Succinate in the TCA Cycle

### Extracellular Signaling via SUCNR1

Beyond its intracellular role, succinate is an important signaling molecule that, when released into the extracellular space, activates the G-protein coupled receptor SUCNR1 (GPR91).[2] This signaling cascade is implicated in processes like inflammation, immune cell activation, and angiogenesis.[2] Tracing with **Succinic acid-13C4** can help elucidate the dynamics of succinate efflux and its subsequent signaling effects in various pathological conditions.

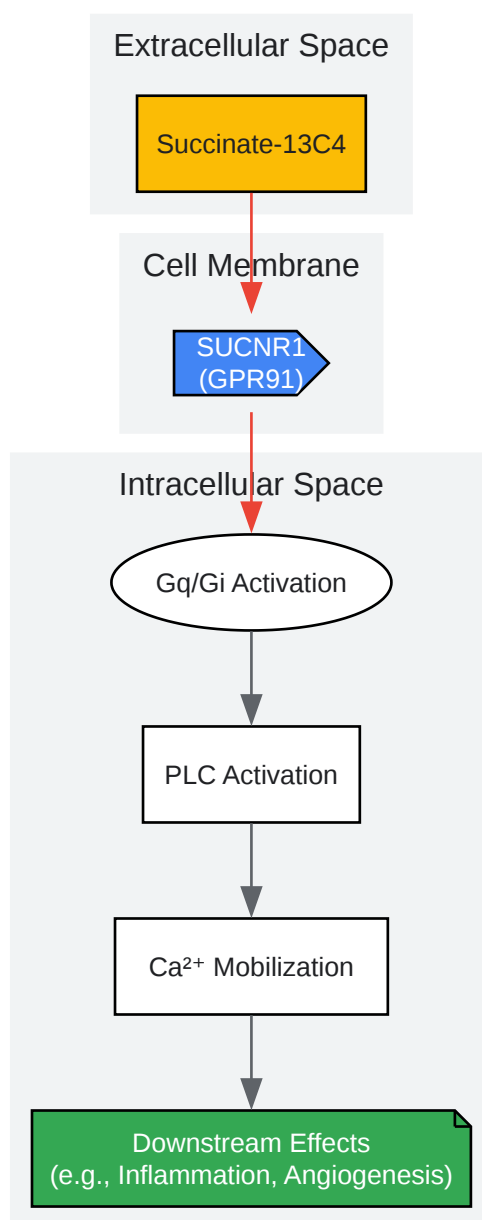


Diagram 2: Simplified SUCNR1 Signaling Pathway

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Diagram 2: Simplified SUCNR1 Signaling Pathway

## Pharmacokinetic and Tissue Distribution Studies

To distinguish an exogenously administered compound from its endogenous counterpart, stable isotope-labeled versions are essential. **Succinic acid-13C4** serves as a surrogate analyte to study the absorption, distribution, metabolism, and excretion (ADME) of succinic

acid.<sup>[5]</sup><sup>[6]</sup> This is critical for evaluating dosing regimens and understanding the in vivo behavior of succinate-based therapies.<sup>[5]</sup>

A study in mice using **Succinic acid-13C4** revealed key pharmacokinetic parameters following intravenous and oral administration.<sup>[5]</sup><sup>[6]</sup><sup>[7]</sup>

Parameter	Value (IV Dose: 10 mg/kg)	Value (Oral Dose: 100 mg/kg)
Clearance (CL)	4574.5 mL/h/kg	Not Applicable
Volume of Distribution (Vd)	520.8 mL/kg	Not Applicable
Terminal Half-life (t <sub>1/2</sub> )	0.56 h	Not Applicable
Bioavailability (F)	Not Applicable	1.5%
Peak Plasma Time (Tmax)	Not Applicable	0.25 - 0.5 h

Data sourced from a pharmacokinetic study in ICR mice.<sup>[5]</sup><sup>[6]</sup><sup>[7]</sup>

## Key Experimental Protocols

### Protocol 1: In Vitro 13C Metabolic Flux Analysis (MFA)

This protocol outlines a generalized workflow for conducting a 13C-MFA experiment in cultured cells using **Succinic acid-13C4**.

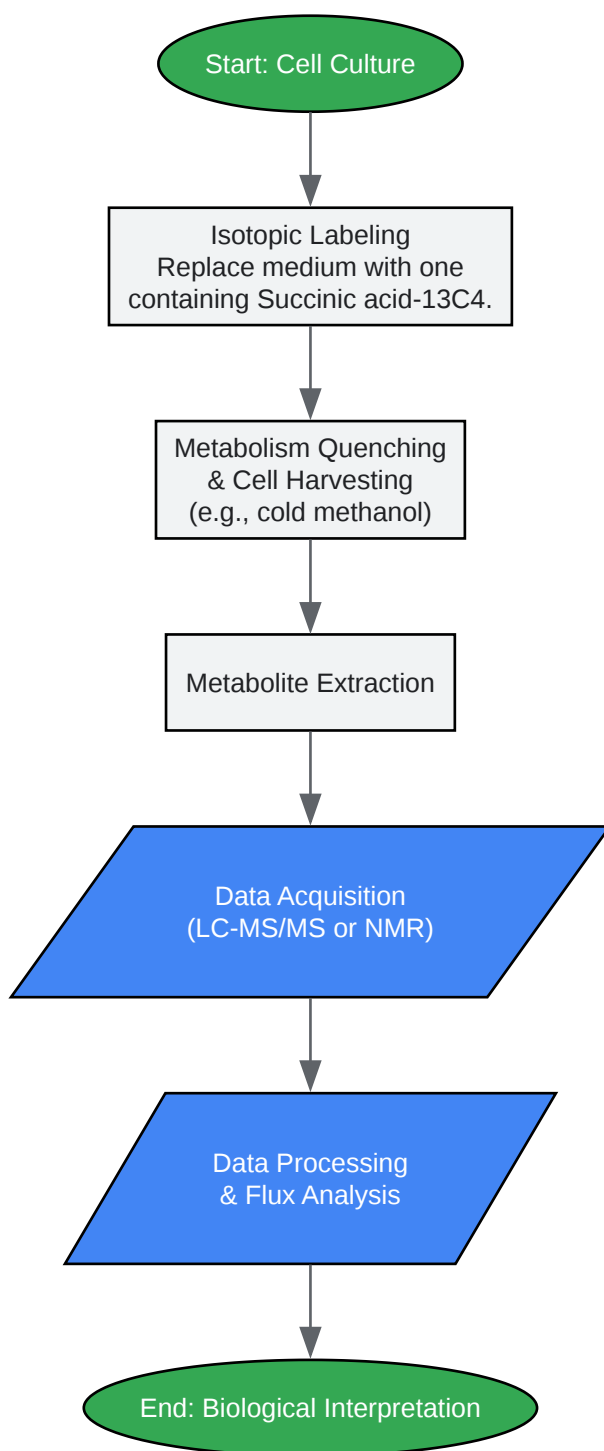


Diagram 3: Experimental Workflow for  $^{13}\text{C}$ -MFA

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Diagram 3: Experimental Workflow for  $^{13}\text{C}$ -MFA

Methodology:

- **Cell Culture & Seeding:** Plate cells at a density that ensures they are in the exponential growth phase during the experiment. Allow cells to adhere and grow in standard culture medium.<sup>[1]</sup>
- **Isotopic Labeling:** To begin the tracing experiment, replace the standard medium with a specially prepared medium deficient in unlabeled succinate but containing a defined concentration of **Succinic acid-13C4**. The optimal concentration and labeling duration must be determined empirically to achieve an isotopic steady state.<sup>[1][2]</sup>
- **Metabolism Quenching & Harvesting:** After the labeling period, rapidly halt all metabolic activity to preserve the isotopic enrichment pattern. This is typically achieved by washing the cells with ice-cold saline and then adding a cold solvent, such as 80% methanol. Scrape and collect the cell lysate.<sup>[1]</sup>
- **Metabolite Extraction:** Separate the polar (metabolites) and non-polar (lipids, proteins) fractions, often by centrifugation. The polar extract containing the 13C-labeled metabolites is collected and dried.
- **Sample Analysis:** Reconstitute the dried metabolite extract in an appropriate solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR).
  - **LC-MS/MS:** This technique is used to separate and identify metabolites and to determine the mass isotopologue distribution, which reveals the number of 13C atoms incorporated into each downstream metabolite.
  - **NMR:** 13C NMR can also be used to determine isotopic enrichment at specific carbon positions within a molecule.<sup>[1]</sup>
- **Data Analysis:** The resulting data is used to calculate metabolic fluxes through the relevant pathways, providing a quantitative map of cellular metabolism.

## Protocol 2: In Vivo Pharmacokinetic Analysis

This protocol is based on a study that evaluated the pharmacokinetics and tissue distribution of **Succinic acid-13C4** in mice.<sup>[5][6]</sup>

#### Methodology:

- **Animal Model:** Utilize a suitable animal model (e.g., ICR mice). House animals under standard conditions with controlled light-dark cycles and access to food and water.
- **Compound Administration:**
  - **Intravenous (IV):** Administer a precise dose of **Succinic acid-13C4** (e.g., 10 mg/kg) dissolved in a sterile vehicle via the tail vein.
  - **Oral (PO):** Administer a dose (e.g., 100 mg/kg) via oral gavage.
- **Sample Collection:**
  - **Plasma:** Collect blood samples into anticoagulant-treated tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose). Centrifuge the blood to separate the plasma.
  - **Tissues:** At the final time point or in separate cohorts, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, brain, adipose tissue).<sup>[5][7]</sup>
- **Sample Preparation:**
  - Plasma samples may require protein precipitation (e.g., with acetonitrile).
  - Tissue samples must be weighed and homogenized.
  - Use a validated method for extracting **Succinic acid-13C4** from the biological matrix.
- **Quantitative Analysis:** Analyze the concentration of **Succinic acid-13C4** in the prepared samples using a validated Ultra High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) method.<sup>[5]</sup>
- **Pharmacokinetic Modeling:** Use the plasma concentration-time data to perform a non-compartmental analysis to determine key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.



## Conclusion

**Succinic acid-13C4** is an indispensable tool for modern biomedical research, offering unparalleled precision in tracing the metabolic and signaling roles of succinate. Its application spans from fundamental metabolic flux analysis in cell culture to complex pharmacokinetic and tissue distribution studies in whole organisms. By leveraging the detailed protocols and understanding the pathways outlined in this guide, researchers, scientists, and drug development professionals can effectively integrate **Succinic acid-13C4** into their experimental designs to gain novel insights into cellular function and accelerate the development of new therapeutic strategies.<sup>[2]</sup>

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